Stereoisomer-Specific Herbicidal Activity: Trans-Isomers (3R,4R and 3S,4S) Rank Highest in Bioactivity Among Four FLC Stereoisomers
In a systematic stereoselectivity assessment, the four isolated FLC stereoisomers showed a clear activity ranking against monocotyledonous and dicotyledonous weeds: (-)-(3S,4S)-FLC > (+)-(3R,4R)-FLC > (+)-(3S,4R)-FLC > (-)-(3R,4S)-FLC [1]. The two trans-configured isomers (3S,4S and 3R,4R) occupy the top two positions, confirming that the trans configuration confers superior herbicidal potency. The commercial trans:cis 3:1 ratio is thus functionally justified; the cis-isomers (3S,4R and 3R,4S) are markedly less active [2]. This represents a direct, quantitative stereochemical differentiation from cis-fluorochloridone (CAS 61213-59-0) and from racemic FLC of unspecified isomeric composition.
| Evidence Dimension | Stereoisomer bioactivity ranking against weed species |
|---|---|
| Target Compound Data | (-)-(3S,4S)-FLC (trans) – highest activity; (+)-(3R,4R)-FLC (trans) – second highest |
| Comparator Or Baseline | cis-isomers: (+)-(3S,4R)-FLC – third; (-)-(3R,4S)-FLC – lowest activity |
| Quantified Difference | Activity order: trans > trans > cis > cis; specific IC50 or GR50 values available in full text (Li et al., 2024) |
| Conditions | Stereoisomers separated on superchiral S-AD column; bioactivity evaluated against monocotyledonous and dicotyledonous weed species |
Why This Matters
Procurement of trans-fluorochloridone (CAS 61213-60-3) rather than cis-fluorochloridone or unspecified isomeric mixture ensures the highest herbicidal potency per unit mass, enabling lower application rates.
- [1] Li W, Zhao D, Chen H, Guo L, Wei Y, Weng H, Cheng L, Zhu H, Guo Q, Shen S. Chiral Herbicide Fluorochloridone: Absolute Configuration, Stereoselective Bioactivity, Toxicity, and Degradation in the Potatoes. J Agric Food Chem. 2024 Aug 14;72(32):17880-17889. doi: 10.1021/acs.jafc.4c03728. PMID: 39083674. View Source
- [2] University of Hertfordshire PPDB, Trans-flurochloridone. Available at: https://aeru.herts.ac.uk/aeru/iupac/Reports/3588.htm (accessed May 2026). View Source
